Stattic

Description

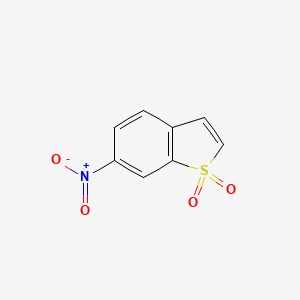

inhibits STAT3 activation; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1-benzothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4S/c10-9(11)7-2-1-6-3-4-14(12,13)8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRGOUHITGRLBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CS2(=O)=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381575 | |

| Record name | 6-Nitro-1-benzothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19983-44-9 | |

| Record name | Stattic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19983-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-1-benzothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Nitrobenzo[b]thiophene 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the mechanism of action of Stattic

An In-depth Technical Guide on the Mechanism of Action of Stattic

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a member of the STAT family of latent cytoplasmic transcription factors that plays a critical role in relaying signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in cell proliferation, survival, differentiation, and inflammation.[1][2][3] Aberrant, constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, including breast, prostate, pancreatic, and hematological malignancies, where it promotes oncogenesis and therapeutic resistance.[1][2][3][4] This has rendered STAT3 an attractive target for cancer therapy. Stattic (6-nitro-1-benzothiophene 1,1-dioxide) was identified through chemical library screening as the first non-peptidic, small-molecule inhibitor that selectively targets STAT3.[1][2][5] This document provides a comprehensive technical overview of the mechanism of action of Stattic, its cellular effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: Targeting the STAT3 SH2 Domain

The primary mechanism of action of Stattic is the direct inhibition of the STAT3 protein by targeting its Src Homology 2 (SH2) domain.[1][2][5][6] The SH2 domain is a structurally conserved protein domain that is essential for multiple steps in STAT3 activation.[7][8][9]

-

Binding to the SH2 Domain: Stattic binds to the SH2 domain of STAT3.[2][5] This interaction is crucial as the SH2 domain is responsible for recognizing and binding to specific phosphotyrosine (pTyr) motifs on activated cytokine and growth factor receptors, as well as non-receptor tyrosine kinases like JAKs and Src.[7][8] Stattic's binding impairs the function of the SH2 domain, regardless of the STAT3 phosphorylation state.[1][2][10]

-

Inhibition of STAT3 Phosphorylation: By preventing the recruitment of STAT3 to its upstream activating kinases via the SH2 domain, Stattic effectively inhibits the critical phosphorylation of STAT3 at the Tyrosine 705 (Tyr705) residue.[4][5][11][12] This phosphorylation event is the canonical step for STAT3 activation.

-

Prevention of Dimerization: The Tyr705 phosphorylation creates a binding site for the SH2 domain of another STAT3 monomer, leading to the formation of stable homo- or heterodimers through reciprocal pTyr-SH2 interactions.[7][9] Stattic disrupts this process by directly inhibiting the SH2 domain's function, thereby preventing STAT3 dimerization.[1][2][7]

-

Blockade of Nuclear Translocation: Only dimerized STAT3 can translocate from the cytoplasm to the nucleus.[13][14] By preventing dimerization, Stattic effectively blocks the nuclear import of STAT3.[1][6][11][15]

-

Inhibition of DNA Binding and Gene Transcription: Once in the nucleus, STAT3 dimers bind to specific DNA consensus sequences in the promoter regions of target genes, initiating their transcription.[2][14] The blockade of nuclear translocation by Stattic prevents STAT3 from accessing its target genes, thus downregulating the expression of proteins crucial for tumor cell survival and proliferation, such as c-Myc, Cyclin D1, and Survivin.[12][16]

While the primary mechanism involves direct STAT3 inhibition, some studies have suggested that Stattic may also exert STAT3-independent effects, such as reducing histone acetylation, indicating potential polypharmacological activity.[10]

References

- 1. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STAT3 inhibitor Stattic and its analogues inhibit STAT3 phosphorylation and modulate cytokine secretion in senescent tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stattic | Cell Signaling Technology [cellsignal.com]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 8. Characterization and binding specificity of the monomeric STAT3-SH2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Inhibition of STAT3Y705 phosphorylation by Stattic suppresses proliferation and induces mitochondrial-dependent apoptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]

- 16. Stat3 inhibitor Stattic exhibits potent antitumor activity and induces chemo- and radio-sensitivity in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Stattic: A Technical Guide to the Discovery and History of a Foundational STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in numerous cellular processes, including proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Stattic, a non-peptidic small molecule, emerged from early screening efforts as a potent inhibitor of STAT3. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of Stattic. It consolidates key quantitative data, details essential experimental protocols for its characterization, and visualizes the complex biological pathways and experimental workflows involved in its study. While Stattic has been instrumental as a research tool, this guide also addresses its limitations, including off-target effects, to provide a comprehensive resource for researchers in the field of drug discovery and chemical biology.

Discovery and History

Stattic, chemically known as 6-nitrobenzo[b]thiophene-1,1-dioxide, was first identified and reported in 2006 by Schust et al.[1][2][3][4][5][6] Through a high-throughput screening of chemical libraries, Stattic was discovered as a small molecule that could inhibit the function of the STAT3 SH2 domain.[4] This discovery was significant as it provided a non-peptidic small molecule capable of disrupting STAT3 signaling, offering a valuable tool for studying STAT3-dependent cellular processes and a potential starting point for the development of novel anti-cancer therapeutics.[1][2]

Mechanism of Action

STAT3 is a latent cytoplasmic transcription factor that, upon activation by upstream kinases like Janus kinases (JAKs) or Src, becomes phosphorylated at a critical tyrosine residue (Tyr705).[7] This phosphorylation event triggers the homodimerization of STAT3 monomers through a reciprocal interaction between the SH2 domain of one monomer and the phosphotyrosine motif of the other.[8] The activated STAT3 dimer then translocates to the nucleus, where it binds to specific DNA sequences and regulates the transcription of target genes involved in cell survival, proliferation, and angiogenesis.[8]

Stattic exerts its inhibitory effect by directly targeting the SH2 domain of STAT3.[1][4] By binding to this domain, Stattic prevents the binding of the phosphotyrosine motif, thereby inhibiting STAT3 dimerization, subsequent nuclear translocation, and DNA binding.[1][4] Notably, Stattic was shown to inhibit the function of the STAT3 SH2 domain irrespective of the STAT3 phosphorylation state in vitro.[1][4]

Quantitative Data: Inhibitory Potency of Stattic

The inhibitory activity of Stattic has been quantified across various experimental systems. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the potency of an inhibitor. The following table summarizes the reported IC50 values for Stattic.

| Assay Type | Cell Line/System | IC50 Value | Reference |

| Cell-free (Fluorescence Polarization) | Recombinant STAT3 | 5.1 µM | [4] |

| Cell Viability | MDA-MB-231 (Breast Cancer) | 5.5 µM | [7] |

| Cell Viability | PC3 (Prostate Cancer, STAT3-deficient) | 1.7 µM | [7] |

| Cell Viability | CCRF-CEM (T-cell Acute Lymphoblastic Leukemia) | 3.188 µM | [9][10] |

| Cell Viability | Jurkat (T-cell Acute Lymphoblastic Leukemia) | 4.89 µM | [9][10] |

| DNA Binding (EMSA) | In vitro | ~20 µM | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of Stattic on STAT3 signaling.

Fluorescence Polarization (FP) Assay for STAT3-SH2 Domain Binding

This assay is used to quantify the ability of a compound to disrupt the interaction between the STAT3 SH2 domain and a phosphotyrosine-containing peptide.

Materials:

-

Recombinant full-length human STAT3 protein

-

Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-G(pTyr)LPQTV-CONH2)

-

Assay Buffer: 10 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM EDTA, 2 mM DTT, and 0.01% Triton-X100

-

Stattic (or other test compounds)

-

96-well black plates

Protocol:

-

Prepare a solution of recombinant STAT3 protein (e.g., 100 nM) in the assay buffer.

-

Add varying concentrations of Stattic to the wells of a 96-well plate.

-

Add the STAT3 protein solution to the wells containing Stattic and incubate for 1 hour at room temperature with gentle agitation.

-

Add the fluorescently labeled phosphopeptide probe to each well at a final concentration of 10 nM.

-

Incubate for 30 minutes at room temperature.

-

Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates displacement of the fluorescent probe from the STAT3 SH2 domain by the inhibitor.

-

Calculate IC50 values from the dose-response curves.

Western Blot Analysis of STAT3 Phosphorylation

This method is used to assess the effect of Stattic on the phosphorylation of STAT3 at Tyr705 in cultured cells.

Materials:

-

Cell culture medium and supplements

-

Cancer cell line with active STAT3 signaling (e.g., MDA-MB-231)

-

Stattic

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Stattic for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Lyse the cells using lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with antibodies against total STAT3 and a loading control to ensure equal protein loading.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cell culture medium and supplements

-

Cancer cell line

-

Stattic

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of Stattic for a specific duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Canonical STAT3 Signaling Pathway and Inhibition by Stattic

Caption: Canonical STAT3 signaling pathway and the inhibitory action of Stattic.

Experimental Workflow for Evaluating Stattic's Efficacy

Caption: Workflow for characterizing Stattic as a STAT3 inhibitor.

Off-Target Effects and Limitations

While Stattic has been a valuable tool, it is crucial to acknowledge its limitations. Several studies have reported STAT3-independent effects of Stattic. A significant off-target effect is the reduction of histone acetylation.[7] This activity appears to be independent of its STAT3 inhibitory function, as it was observed in STAT3-deficient cell lines.[7] This finding suggests that Stattic may have broader epigenetic effects, which should be considered when interpreting experimental results. Furthermore, like many small molecule inhibitors developed through screening, Stattic's specificity is not absolute, and it may interact with other cellular targets.

Conclusion

Stattic represents a landmark discovery in the pursuit of STAT3 inhibitors. Its identification provided a much-needed chemical probe to dissect the complex roles of STAT3 in cancer and other diseases. This guide has provided a comprehensive overview of its discovery, mechanism of action, and the experimental methodologies used for its characterization. The quantitative data and visual diagrams offer a structured resource for researchers. While the off-target effects of Stattic necessitate careful experimental design and data interpretation, its historical significance and continued use as a research tool are undeniable. The journey of Stattic from a screening hit to a widely used chemical probe underscores the challenges and opportunities in the development of targeted therapies.

References

- 1. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new small-molecule Stat3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization. | Semantic Scholar [semanticscholar.org]

- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [kops.uni-konstanz.de]

- 7. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

Stattic: A Technical Guide to its Chemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical and biological properties of Stattic, a potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It is intended to serve as a comprehensive resource, detailing its mechanism of action, physicochemical characteristics, and relevant experimental protocols.

Core Chemical Properties

Stattic, with the chemical name 6-nitro-1-benzothiophene 1,1-dioxide, is a nonpeptidic compound identified through chemical library screening.[1][2] It has been widely adopted in research to probe the function of STAT3 in various biological and pathological processes, particularly in cancer.[2][3][4]

The fundamental properties and identifiers for Stattic are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 6-nitro-1-benzothiophene 1,1-dioxide | [5][6] |

| CAS Number | 19983-44-9 | [1][5][6][7] |

| Molecular Formula | C₈H₅NO₄S | [1][5][7][8] |

| Molecular Weight | 211.19 g/mol | [1][5][6][7][8] |

| Appearance | Light yellow to white/beige solid powder | [7][9] |

| Purity | >98% - >99% (HPLC) | [1][5] |

| Canonical SMILES | C1=CC(=CC2=C1C=CS2(=O)=O)--INVALID-LINK--[O-] | [1][5][9] |

| InChIKey | ZRRGOUHITGRLBA-UHFFFAOYSA-N | [1][5][9] |

Stattic is poorly soluble in aqueous solutions but shows good solubility in organic solvents.

| Solvent | Concentration | Notes | Source(s) |

| DMSO | ≥10.56 mg/mL; up to 50 mM (236.75 mM with ultrasound) | Fresh DMSO is recommended as moisture can reduce solubility. | [1][5][7][10] |

| Ethanol | 1 mg/mL | [9][11] | |

| Water | Insoluble | [10] | |

| DMF | 25 mg/mL | [12] | |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [12] |

Proper storage is crucial to maintain the integrity of the compound.

| Condition | Duration | Notes | Source(s) |

| Solid Powder | Store at -20°C, desiccated | [1][7] | |

| Stock Solution (in DMSO) | Several months at -20°C | Long-term storage of solutions is not recommended; prepare fresh. | [1][7] |

| Stability | Stable for ≥ 4 years when stored at -20°C | [12] |

Mechanism of Action and Biological Activity

Stattic is recognized as a selective inhibitor of STAT3.[5][13] Its primary mechanism involves targeting the SH2 (Src Homology 2) domain of the STAT3 protein.[2][4][11] This interaction prevents the binding of tyrosine-phosphorylated peptides from upstream receptors (like gp130) or kinases (like JAKs), which is a critical step for STAT3 activation.[8][11]

By binding to the SH2 domain, Stattic effectively inhibits:

-

STAT3 Activation (Phosphorylation): Prevents phosphorylation at the Tyr705 residue.[3]

-

Dimerization: Blocks the formation of STAT3-STAT3 homodimers.[2][7][14]

-

Nuclear Translocation: Inhibits the movement of STAT3 dimers into the nucleus.[2][7][10][15]

This cascade of inhibition ultimately blocks STAT3 from binding to DNA and regulating the transcription of its target genes, which are often involved in cell proliferation, survival, and angiogenesis.[2][4] Stattic has demonstrated selectivity for STAT3 over other STAT family members like STAT1 and STAT5, as well as other transcription factors such as c-Myc/Max and Jun/Jun.[1][10][14] However, some studies suggest that Stattic may also exert STAT3-independent effects, such as reducing histone acetylation, which should be considered when interpreting results.[3][16]

The half-maximal inhibitory concentration (IC₅₀) of Stattic varies depending on the assay and cell line used.

| Assay Type | Cell Line / Target | IC₅₀ Value (µM) | Source(s) |

| Cell-Free Assay | STAT3 SH2 Domain Binding | 5.1 | [8][10][11][15] |

| Cell Viability | UM-SCC-17B (HNSCC) | 2.562 ± 0.409 | [1][7] |

| Cell Viability | OSC-19 (HNSCC) | 3.481 ± 0.953 | [1][7] |

| Cell Viability | Cal33 (HNSCC) | 2.282 ± 0.423 | [1][7] |

| Cell Viability | UM-SCC-22B (HNSCC) | 2.648 ± 0.542 | [1][7] |

| Cell Viability | CCRF-CEM (T-ALL) | 3.188 | [17] |

| Cell Viability | Jurkat (T-ALL) | 4.89 | [17] |

| Cell Viability | A549 (Lung Carcinoma) | 2.5 | [15] |

| Cell Viability | MDA-MB-231 (Breast Cancer) | 5.5 | [3] |

| Cell Viability | PC3 (Prostate Cancer, STAT3-deficient) | 1.7 | [3] |

Experimental Protocols

The following sections detail common experimental methodologies used to characterize the activity of Stattic.

This cell-free assay is used to quantify the ability of Stattic to inhibit the binding of a phosphopeptide to the STAT3 SH2 domain.

-

Principle: A fluorescently labeled phosphopeptide (probe) that binds to the STAT3 SH2 domain is used. When the small probe is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger SH2 domain, its tumbling is restricted, leading to high polarization. An inhibitor that competes for binding will displace the probe, causing a decrease in polarization.

-

Reagents:

-

Purified STAT3 SH2 domain protein.

-

Fluorescein-labeled phosphopeptide probe (e.g., derived from the gp130 receptor).

-

Assay Buffer: 10 mM HEPES (pH 7.5), 1 mM EDTA, 50 mM NaCl, 0.1% Nonidet P-40.[10]

-

Stattic dissolved in DMSO.

-

-

Procedure:

-

Add assay buffer, STAT3 SH2 domain protein, and the fluorescent probe to the wells of a microplate.

-

Add serial dilutions of Stattic (or DMSO as a vehicle control).

-

Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified time (e.g., 1 hour).[10][11]

-

Measure fluorescence polarization using a suitable plate reader.

-

Calculate the percent inhibition for each Stattic concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

-

Specificity Control: The assay can be repeated using the SH2 domains of other proteins (e.g., STAT1, Lck) to confirm the selectivity of the inhibitor.[10]

These colorimetric assays measure cell metabolic activity as an indicator of cell viability and proliferation.

-

Principle:

-

MTT: The yellow tetrazolium salt MTT is reduced by metabolically active cells to purple formazan crystals.

-

CCK-8: The water-soluble tetrazolium salt WST-8 is reduced to a water-soluble orange formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with various concentrations of Stattic (e.g., 1 to 20 µM) or DMSO control for a specific duration (e.g., 24, 48, or 72 hours).[15][17]

-

Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

For MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8) using a microplate reader.

-

Calculate cell viability as a percentage relative to the DMSO-treated control cells.

-

This technique is used to detect the levels of total and phosphorylated STAT3, as well as downstream target proteins.

-

Procedure:

-

Cell Treatment and Lysis: Treat cells with Stattic for a desired time (e.g., 1-24 hours). If investigating inhibition of stimulated phosphorylation, pre-treat with Stattic before adding a cytokine like IL-6 or IFN-α.[11][15]

-

Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-p-STAT3 Tyr705, anti-total STAT3, anti-Cyclin D1, or anti-β-actin as a loading control) overnight at 4°C.[4][17]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.[17]

-

This protocol assesses the anti-tumor efficacy of Stattic in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with Stattic to evaluate its effect on tumor growth.

-

Procedure:

-

Cell Implantation: Subcutaneously or orthotopically inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice).[15][17]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomize mice into treatment groups (e.g., vehicle control, Stattic). Administer Stattic via a suitable route, such as intraperitoneal (i.p.) injection or oral gavage, at a specific dose and schedule (e.g., 5-30 mg/kg, once daily).[15][17]

-

Monitoring: Measure tumor volume (e.g., using calipers) and mouse body weight regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors can be processed for further analysis (e.g., Western blotting, immunohistochemistry) to confirm target inhibition in vivo.[7]

-

References

- 1. Stattic | CAS:19983-44-9 | STAT3 inhibitor,small-molecule and potent | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. researchgate.net [researchgate.net]

- 3. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stat3 Inhibitor Stattic Exhibits Potent Antitumor Activity and Induces Chemo- and Radio-Sensitivity in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stattic, STAT3 inhibitor (CAS 19983-44-9) | Abcam [abcam.com]

- 6. Stattic | C8H5NO4S | CID 2779853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. Stattic | CAS 19983-44-9 | STAT3 inhibitor [stressmarq.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Stattic | Cell Signaling Technology [cellsignal.com]

- 12. caymanchem.com [caymanchem.com]

- 13. youtube.com [youtube.com]

- 14. Stattic (2798) by Tocris, Part of Bio-Techne [bio-techne.com]

- 15. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]

- 16. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Stattic's Effect on Downstream STAT3 Signaling Pathways: An In-depth Technical Guide

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor involved in a myriad of cellular processes, including proliferation, survival, differentiation, and apoptosis.[1][2] Aberrant, constitutive activation of STAT3 is a hallmark of numerous human cancers and inflammatory diseases, making it a compelling target for therapeutic intervention.[1][3][4] Stattic (6-nitrobenzo[b]thiophene-1,1-dioxide) has emerged as a widely utilized small-molecule inhibitor for probing the roles of STAT3.[5][6] It was identified through chemical library screening as a non-peptidic compound that selectively targets the STAT3 protein.[3][7] This technical guide provides a comprehensive overview of Stattic's mechanism of action, its effects on downstream STAT3 signaling pathways, and detailed experimental protocols for its study.

Mechanism of Action of Stattic

Stattic primarily functions by inhibiting the STAT3 protein, thereby disrupting its signaling cascade.[1] The canonical STAT3 activation pathway begins with the binding of cytokines or growth factors to their cell surface receptors, which leads to the activation of associated Janus kinases (JAKs).[8] JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705). This phosphorylation event is crucial as it induces the dimerization of STAT3 monomers through reciprocal phosphotyrosine-SH2 domain interactions.[3][8] The STAT3 dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, thereby modulating their transcription.[3][4]

Stattic exerts its inhibitory effect by targeting the Src Homology 2 (SH2) domain of STAT3.[3][7] The SH2 domain is essential for both the initial phosphorylation of STAT3 by upstream kinases and the subsequent dimerization of phosphorylated STAT3 molecules.[3] By binding to the SH2 domain, Stattic prevents the activation, dimerization, and consequently, the nuclear translocation of STAT3.[3][9][10] Notably, Stattic has been shown to inhibit the function of the STAT3 SH2 domain regardless of the STAT3 phosphorylation state.[3][9] While it shows high selectivity for STAT3 over other STAT family members like STAT1 and STAT5, some studies indicate it can also inhibit STAT1 at higher concentrations.[3][9]

Recent research has also uncovered STAT3-independent effects of Stattic. Studies have shown that Stattic can reduce histone acetylation and modulate gene expression even in STAT3-deficient cells.[5][6] These findings suggest that Stattic may have polypharmacological effects and caution is advised when interpreting results solely as a consequence of STAT3 inhibition.[5][6]

Effects on Downstream STAT3 Signaling and Cellular Processes

By inhibiting STAT3 activation, Stattic modulates the expression of a wide array of downstream target genes, leading to various cellular effects.

-

Gene Expression: STAT3 is known to regulate the transcription of genes critical for oncogenesis, tumor growth, and progression.[2][11] These include genes involved in cell cycle control, apoptosis, and angiogenesis.[2] Treatment with Stattic leads to the downregulation of key STAT3 target genes such as:

-

Cellular Processes: The modulation of these target genes by Stattic results in several significant cellular outcomes:

-

Inhibition of Cell Proliferation and Viability: Stattic has been shown to reduce cell viability in a dose-dependent manner across various cancer cell lines.[13][14]

-

Induction of Apoptosis: By downregulating anti-apoptotic proteins, Stattic promotes programmed cell death in cancer cells that are dependent on STAT3 signaling.[3][10][13]

-

Promotion of Autophagy: Some studies have demonstrated that Stattic can induce autophagy, a cellular self-degradation process, in both STAT3-proficient and STAT3-deficient cells.[5][6][13]

-

Quantitative Data Presentation

The inhibitory effects of Stattic have been quantified in numerous studies across various cell lines and assay formats.

Table 1: IC50 Values of Stattic

| Assay Type | Target/Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Cell-free STAT3 Inhibition | STAT3 SH2 Domain | 5.1 µM | [9][10] |

| STAT3-DNA Binding (recombinant) | STAT3 | 1.27 ± 0.38 µM | [15][16] |

| Cell Viability (MTT Assay) | HeLa Cells | 0.29 ± 0.09 µM | [16] |

| Cell Viability (MTT Assay) | MDA-MB-231 Cells | 5.5 µM | [5] |

| Cell Viability (MTT Assay) | PC3 Cells (STAT3-deficient) | 1.7 µM | [5] |

| Cell Viability (CCK-8 Assay) | CCRF-CEM T-ALL Cells | 3.188 µM | [13] |

| Cell Viability (CCK-8 Assay) | Jurkat T-ALL Cells | 4.89 µM | [13] |

| Cell Proliferation | A549 Cells | 2.5 µM | [10] |

| Cell Proliferation | 4T1 Breast Cancer Cells | 10.23 µM | [17] |

| Cell Proliferation | HGC-27 Gastric Cancer Cells | 18.96 µM |[17] |

Table 2: Dose-Dependent Effect of Stattic on T-ALL Cell Viability

| Cell Line | Stattic Concentration (µM) | % Reduction in Cell Viability | Reference |

|---|---|---|---|

| CCRF-CEM | 1.25 | Significant reduction | [13] |

| CCRF-CEM | ≥ 2.5 | Further significant reduction | [13] |

| Jurkat | 2.5 | Significant reduction | [13] |

| Jurkat | ≥ 5 | Further significant reduction |[13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of Stattic.

1. Western Blotting for Phospho-STAT3 and Downstream Targets

Western blotting is used to detect the levels of specific proteins, such as total STAT3, phosphorylated STAT3 (p-STAT3), and downstream targets, in cell lysates.[18][19]

-

Materials and Reagents:

-

Cell culture reagents

-

Stattic (reconstituted in DMSO)[20]

-

1X PBS, 1X SDS sample buffer, 10X TBST[18]

-

Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)[18]

-

Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-c-Myc, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibody[18]

-

Chemiluminescent substrate

-

Protein electrophoresis equipment and transfer system

-

Nitrocellulose or PVDF membranes[18]

-

-

Protocol:

-

Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of Stattic or vehicle control (DMSO) for the desired time.[13]

-

Cell Lysis: Wash cells with ice-cold 1X PBS and then lyse them by adding 1X SDS sample buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[18]

-

Sample Preparation: Sonicate the lysate to shear DNA and reduce viscosity. Heat the samples at 95-100°C for 5 minutes, then centrifuge.[18]

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[18][19]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[18][19]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[21]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]

-

Washing: Wash the membrane three times for 5 minutes each with TBST.[18]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[22]

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

2. Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23]

-

Materials and Reagents:

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a specific density (e.g., 3,000-10,000 cells/well) and allow them to attach overnight.[17][25]

-

Treatment: Treat the cells with a range of Stattic concentrations for a specified duration (e.g., 24, 48, or 72 hours).[14] Include untreated and vehicle-treated controls.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/ml and incubate for 1-4 hours at 37°C.[23][24]

-

Solubilization: If using adherent cells, carefully aspirate the medium. Add the solubilization solution to each well to dissolve the formazan crystals.[23][24]

-

Absorbance Reading: Mix gently to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[24]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

3. STAT3 Reporter Assay

This assay measures the transcriptional activity of STAT3 by using a reporter construct containing a luciferase gene under the control of STAT3-responsive DNA elements.[26][27]

-

Materials and Reagents:

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate one day before transfection.[28]

-

Transfection: Co-transfect the cells with the STAT3 reporter vector and the normalization control vector using a suitable transfection reagent according to the manufacturer's protocol.[28]

-

Incubation: Allow the cells to recover and express the reporter genes for approximately 24 hours.[28]

-

Treatment: Pre-treat the cells with various concentrations of Stattic for 1-2 hours.

-

Stimulation: Stimulate the cells with a STAT3 activator (e.g., IL-6) for a defined period (e.g., 6-24 hours).[28] Include unstimulated and vehicle controls.

-

Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.[8]

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.[8]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change relative to the unstimulated control.

-

Stattic is a potent, cell-permeable inhibitor of STAT3 that has been instrumental in elucidating the roles of STAT3 signaling in cancer and other diseases. By targeting the STAT3 SH2 domain, it effectively blocks STAT3 phosphorylation, dimerization, and nuclear translocation, leading to the downregulation of key target genes involved in cell proliferation and survival. This ultimately results in reduced cell viability and the induction of apoptosis in STAT3-dependent cancer cells. While Stattic remains an invaluable research tool, it is crucial for investigators to be aware of its potential STAT3-independent effects, such as the modulation of histone acetylation, to ensure accurate interpretation of experimental data. Further research into more specific STAT3 inhibitors and improved drug delivery methods may overcome the limitations, such as poor solubility and bioavailability, that have hindered Stattic's clinical development.[1]

References

- 1. youtube.com [youtube.com]

- 2. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]

- 11. mdpi.com [mdpi.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. oncotarget.com [oncotarget.com]

- 16. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 19. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Stattic | Cell Signaling Technology [cellsignal.com]

- 21. Western blot protocol | Abcam [abcam.com]

- 22. Western Blot Protocols and Recipes | Thermo Fisher Scientific - PL [thermofisher.com]

- 23. broadpharm.com [broadpharm.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Cell Viability Assay (MTT Assay) Protocol [protocols.io]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. ABGENEX : Antibodies, Inhibitors and Ligands, ELISA Kits, Custom Services [abgenex.com]

- 28. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Cell Permeability of Stattic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stattic, a non-peptidic small molecule, has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] STAT3 is a critical transcription factor that is aberrantly activated in a wide range of human cancers and plays a pivotal role in tumor cell survival, proliferation, and invasion.[2][5] The therapeutic potential of Stattic is fundamentally dependent on its ability to cross the cell membrane and reach its intracellular target. This technical guide provides a comprehensive overview of the cell permeability of Stattic, summarizing available quantitative data, detailing relevant experimental protocols for permeability assessment, and visualizing the key pathways and workflows involved.

Mechanism of Action: The JAK/STAT3 Signaling Pathway

The Janus kinase (JAK)/STAT pathway is a principal signaling cascade that transduces extracellular signals from cytokines and growth factors into a transcriptional response.[5][6][7][8] The process, as illustrated below, involves ligand binding, receptor dimerization, and the subsequent activation of receptor-associated JAKs. Activated JAKs phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Stattic exerts its inhibitory effect by targeting the SH2 domain of STAT3, which is crucial for its phosphorylation, dimerization, and subsequent translocation to the nucleus to regulate gene expression.[1][2][3]

References

- 1. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 8. cusabio.com [cusabio.com]

Foundational Research on Stattic's Specificity for STAT3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research concerning Stattic (6-nitrobenzo[b]thiophene-1,1-dioxide), one of the first non-peptidic small molecules identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Given the critical role of STAT3 in oncology and inflammatory diseases, understanding the specificity of its inhibitors is paramount for accurate data interpretation and therapeutic development. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and explores the evolving understanding of Stattic's mechanism and off-target effects.

Introduction: The Emergence of Stattic

STAT3 is a latent cytoplasmic transcription factor that, upon activation by upstream kinases like JAKs and Src, plays a pivotal role in gene expression related to cell proliferation, survival, and differentiation.[1][2] Its constitutive activation is a hallmark of numerous cancers, making it a prime therapeutic target.[3][4] Stattic emerged from a high-throughput screen as a small molecule capable of inhibiting STAT3 function.[3][4] It was initially characterized as a selective inhibitor that targets the STAT3 SH2 domain, a crucial component for STAT3 dimerization and subsequent nuclear translocation.[3][5]

Mechanism of Action: Targeting the SH2 Domain

The canonical mechanism attributed to Stattic is the disruption of STAT3 activation by binding to its Src Homology 2 (SH2) domain.[3] The SH2 domain is essential for the dimerization of two phosphorylated STAT3 monomers, a prerequisite for their translocation into the nucleus to act as a transcription factor.[1][2] Stattic was shown to inhibit the function of the STAT3 SH2 domain irrespective of the protein's phosphorylation state in vitro.[3][5] This action prevents STAT3 from binding to its target DNA sequences, thereby inhibiting the transcription of downstream genes involved in oncogenesis, such as cyclin D1, Bcl-xL, and survivin.[4]

Quantitative Analysis of Stattic's Specificity

The initial characterization of Stattic suggested a high degree of selectivity for STAT3 over other STAT family members, particularly STAT1. However, subsequent research and varying experimental contexts have provided a more nuanced picture. The following tables summarize the key quantitative data regarding Stattic's potency and selectivity.

Table 1: In Vitro Inhibitory Activity of Stattic

| Target Protein/Process | Assay Type | Reported IC50 | Reference |

| STAT3 SH2 Domain Binding | Fluorescence Polarization (FP) | 5.1 µM | [4][5][6] |

| STAT3 DNA Binding | ELISA (recombinant protein) | 1.27 ± 0.38 µM | [7] |

| STAT1 SH2 Domain Binding | Fluorescence Polarization (FP) | Weaker inhibition than STAT3 | [5][6] |

| STAT5b SH2 Domain Binding | Fluorescence Polarization (FP) | Inhibitory effect noted | [5] |

| Lck SH2 Domain Binding | Fluorescence Polarization (FP) | Very weak effect | [5] |

| JAK1, JAK2, c-Src Phosphorylation | Western Blot (cellular) | Little to no effect | [5] |

Table 2: Cellular Effects and Cytotoxicity of Stattic

| Cell Line | STAT3 Status | Assay Type | Reported EC50 | Reference |

| MDA-MB-231 (Breast Cancer) | Proficient | MTT Assay (Viability) | 5.5 µM | [1] |

| PC3 (Prostate Cancer) | Deficient | MTT Assay (Viability) | 1.7 µM | [1] |

Note: The lower EC50 value in STAT3-deficient cells suggests that Stattic's cytotoxic effects can be mediated through STAT3-independent mechanisms.

Core Experimental Protocols

The determination of Stattic's specificity relies on a combination of in vitro and cell-based assays. Below are detailed methodologies for key experiments cited in foundational studies.

Fluorescence Polarization (FP) Assay for SH2 Domain Binding

This assay quantitatively measures the binding of a small molecule inhibitor to the SH2 domain of a STAT protein.

-

Principle: A small, fluorescein-labeled phosphopeptide derived from a STAT3-binding receptor (e.g., gp130) is used as a probe.[5] In solution, this probe tumbles rapidly, resulting in low fluorescence polarization. When the larger STAT3 protein binds to the probe via its SH2 domain, the tumbling slows significantly, increasing the polarization value. An inhibitor like Stattic competes with the probe for binding to the SH2 domain, displacing it and causing a decrease in fluorescence polarization.

-

Protocol Outline:

-

Reagents: Purified recombinant STAT3 SH2 domain protein, fluorescein-labeled phosphopeptide probe (e.g., F-GYLPQTV-NH2), assay buffer (e.g., 10 mM HEPES, 1 mM EDTA, 50 mM NaCl, 0.1% Nonidet P-40), and Stattic dissolved in DMSO.

-

Procedure:

-

A fixed concentration of the STAT3 protein and the fluorescent probe are incubated together in a 96- or 384-well black plate to establish a baseline high-polarization signal.

-

Serial dilutions of Stattic (or other test compounds) are added to the wells.

-

The plate is incubated at a controlled temperature (e.g., 30°C) to reach binding equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

-

Data Analysis: The decrease in polarization is plotted against the inhibitor concentration. The IC50 value is calculated as the concentration of Stattic required to displace 50% of the bound probe.

-

Specificity Determination: The assay is repeated using the SH2 domains of other proteins, such as STAT1, STAT5, or Lck, to determine comparative IC50 values.[5]

-

STAT3-DNA Binding ELISA

This assay measures the ability of activated STAT3 to bind to its consensus DNA sequence and the capacity of an inhibitor to block this interaction.

-

Principle: A 96-well plate is coated with a double-stranded DNA oligonucleotide containing the specific STAT3 binding site (e.g., 5’-TTCCCGGAA-3’).[8] Nuclear extracts containing activated STAT3 are added to the wells. The bound STAT3 is then detected using a primary antibody specific to STAT3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody, which generates a colorimetric signal.[8]

-

Protocol Outline:

-

Nuclear Extract Preparation: Cells are stimulated with a cytokine (e.g., IL-6) to induce STAT3 activation. Nuclear proteins are then isolated using a cell lysis and fractionation protocol.

-

ELISA Procedure:

-

The DNA-coated plate is incubated with the prepared nuclear extracts in the presence of varying concentrations of Stattic.

-

After incubation and washing steps to remove unbound protein, a primary antibody against STAT3 is added.

-

Following another wash, an HRP-conjugated secondary antibody is added.

-

A final wash is performed, and a substrate solution (e.g., TMB) is added to develop a colorimetric signal, which is read at OD 450 nm.[8]

-

-

Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of Stattic. The IC50 is calculated from the dose-response curve.

-

Western Blot for STAT3 Phosphorylation

This is a standard cell-based assay to assess the activation state of STAT3 and the effect of an inhibitor.

-

Principle: Western blotting uses antibodies to detect the levels of specific proteins in a cell lysate. To assess STAT3 activation, an antibody specific to STAT3 phosphorylated at tyrosine 705 (p-STAT3 Y705) is used.

-

Protocol Outline:

-

Cell Treatment: STAT3-dependent cancer cells (e.g., MDA-MB-231) are treated with various concentrations of Stattic for a defined period, often including a cytokine stimulation step (e.g., IL-6) to ensure a robust p-STAT3 signal.

-

Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody against p-STAT3 (Y705).

-

To ensure equal protein loading, the membrane is also probed with an antibody for total STAT3 and a housekeeping protein like β-actin or GAPDH.

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the p-STAT3 band is quantified and normalized to total STAT3 or the loading control.

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of Stattic's specificity.

Caption: The canonical JAK-STAT3 signaling pathway and Stattic's inhibitory action.

Caption: A typical experimental workflow for determining inhibitor specificity.

Caption: Logic diagram for identifying STAT3-independent off-target effects.

Re-evaluation: STAT3-Independent and Off-Target Effects

While Stattic was foundational, it is now widely recognized as a polypharmacological agent with significant STAT3-independent effects.[1] Compelling studies using STAT3-deficient cell lines, such as the PC3 prostate cancer line, have shown that Stattic can induce cytotoxicity, promote autophagy, and alter gene expression in the complete absence of its intended target.[1][9]

One of the most prominent off-target mechanisms identified is the reduction of histone acetylation.[1][9] Stattic was found to attenuate histone H3 and H4 acetylation in both STAT3-proficient and STAT3-deficient cells, suggesting it may directly or indirectly inhibit histone acetyltransferases (HATs) or activate histone deacetylases (HDACs).[1] These epigenetic modifications have profound effects on gene expression, complicating the interpretation of results where Stattic is used as a sole tool to implicate STAT3.[1][9]

Conclusion

Stattic was a landmark discovery in the development of small-molecule STAT3 inhibitors and remains a valuable tool for cancer research. Foundational studies established its ability to inhibit the STAT3 SH2 domain with an in vitro IC50 of approximately 5.1 µM and with selectivity over some related proteins.[5][6] However, the technical evidence now clearly indicates that Stattic is not strictly specific to STAT3. It exerts significant biological effects, including cytotoxicity and epigenetic modifications, through STAT3-independent pathways.[1][9] For drug development professionals and researchers, this underscores a critical principle: results obtained using Stattic should be interpreted with caution and validated with complementary, more specific genetic approaches (e.g., siRNA, CRISPR) to definitively attribute a biological function to STAT3.

References

- 1. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STAT3 Transcription Factor Assay Kit (Colorimetric) (ab207229) | Abcam [abcam.com]

- 9. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Stattic in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Stattic, a non-peptidic small molecule, is a widely utilized inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It functions by selectively targeting the SH2 domain of STAT3, thereby preventing its activation, dimerization, and subsequent nuclear translocation.[2][3][4] This inhibitory action makes Stattic a valuable tool for studying STAT3-mediated signaling pathways implicated in various cellular processes, including proliferation, survival, and inflammation, and for investigating its therapeutic potential in diseases such as cancer.[3][5]

Data Presentation

Quantitative Solubility Data for Stattic

The solubility of Stattic in commonly used solvents for cell culture applications is summarized below. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| DMSO | 10.56 | 50 |

| Ethanol | 1 | ~4.7 |

Data sourced from multiple suppliers and may vary slightly based on the specific lot and purity of the compound.[4]

Experimental Protocols

Preparation of Stattic Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of Stattic using DMSO.

Materials:

-

Stattic powder (Molecular Weight: 211.19 g/mol )

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing Stattic: Accurately weigh the desired amount of Stattic powder. For a 1 mL stock solution of 10 mM, weigh out 2.11 mg of Stattic.

-

Dissolution: Add the appropriate volume of DMSO to the vial containing the Stattic powder. For a 10 mM stock solution, add 1 mL of DMSO for every 2.11 mg of Stattic.

-

Solubilization: Vortex the solution until the Stattic is completely dissolved. Gentle warming at 37°C for a short period may aid in dissolution if necessary.

-

Sterilization (Optional): If required, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.[4]

Dilution of Stattic Stock Solution to Working Concentrations

This protocol outlines the dilution of the 10 mM Stattic stock solution to the desired final concentration in cell culture medium.

Materials:

-

10 mM Stattic stock solution in DMSO

-

Pre-warmed complete cell culture medium

-

Sterile microcentrifuge tubes or multi-well plates

-

Pipettes and sterile filter tips

Procedure:

-

Determine Final Concentration: Decide on the final concentration of Stattic to be used in the experiment. Common working concentrations range from 1 µM to 10 µM.[3][6]

-

Calculate Dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in the total volume of cell culture medium. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Serial Dilution (Recommended): For lower final concentrations, it is recommended to perform a serial dilution of the stock solution in cell culture medium to ensure accuracy.

-

Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the Stattic-treated samples.[3] For instance, if the final Stattic concentration requires a 1:1000 dilution of the DMSO stock, the vehicle control should contain 0.1% DMSO.

-

Addition to Cells: Add the diluted Stattic or vehicle control to your cell cultures and incubate for the desired duration.

Mandatory Visualizations

Caption: Workflow for preparing Stattic stock solution.

Caption: STAT3 signaling pathway and the inhibitory action of Stattic.

References

- 1. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stattic | Cell Signaling Technology [cellsignal.com]

- 5. m.youtube.com [m.youtube.com]

- 6. selleckchem.com [selleckchem.com]

Stattic: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Stattic, a potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), for in vitro research. This document outlines the optimal working concentrations, detailed experimental protocols, and the underlying signaling pathways.

Introduction to Stattic

Stattic is a non-peptidic small molecule that selectively inhibits the activation, dimerization, and nuclear translocation of STAT3.[1] It functions by targeting the SH2 domain of STAT3, a critical component for its dimerization and subsequent transcriptional activity.[1][2] Due to the constitutive activation of the STAT3 signaling pathway in numerous cancer cell lines and human tumors, Stattic has become a valuable tool for studying STAT3-dependent cellular processes and as a potential therapeutic agent.[1]

Mechanism of Action: STAT3 Signaling Pathway

The STAT3 signaling pathway is a crucial regulator of cell growth, differentiation, and survival.[3] It is typically activated by cytokines and growth factors. Upon activation, STAT3 is phosphorylated, forms dimers, and translocates to the nucleus to regulate the transcription of target genes. Stattic disrupts this cascade by binding to the STAT3 SH2 domain, preventing its dimerization and downstream signaling.[1]

Quantitative Data Summary

The optimal working concentration of Stattic is highly dependent on the cell line and the specific biological question being investigated. The following tables summarize key quantitative data from various in vitro studies.

Table 1: IC50 Values of Stattic in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay Method |

| Hep G2 | Hepatocellular Carcinoma | 2.94 | 48 h | CCK-8 |

| Bel-7402 | Hepatocellular Carcinoma | 2.5 | 48 h | CCK-8 |

| SMMC-7721 | Hepatocellular Carcinoma | 5.1 | 48 h | CCK-8 |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 3.188 | 24 h | CCK-8 |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.89 | 24 h | CCK-8 |

| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | 2.562 ± 0.409 | 24 h | MTT |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 3.481 ± 0.953 | 24 h | MTT |

| Cal33 | Head and Neck Squamous Cell Carcinoma | 2.282 ± 0.423 | 24 h | MTT |

| UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | 2.648 ± 0.542 | 24 h | MTT |

| Cell-free assay | N/A | 5.1 | N/A | Fluorescence Polarization[4] |

Table 2: Effective Concentrations of Stattic for STAT3 Inhibition

| Cell Line | Treatment Condition | Stattic Concentration (µM) | Incubation Time | Effect |

| NPC cell lines | - | 10 | 2 h | Significant inhibition of STAT3 phosphorylation |

| HepG2 | IL-6 stimulation | 20 | 1 h pre-incubation | Blockage of IL-6-induced STAT3 activation |

| Jurkat | hIFN-α1 treatment | 10 | 2 h pre-incubation | Inhibition of p-STAT3 (Tyr705)[5] |

| CCRF-CEM | - | 1.25, 2.5, 5 | 24 h | Dose-dependent inhibition of p-STAT3 |

| Jurkat | - | 1.25, 2.5, 5 | 24 h | Dose-dependent inhibition of p-STAT3 |

Experimental Workflow for Determining Optimal Concentration

The following workflow outlines the general steps to determine the optimal working concentration of Stattic for a specific cell line and experimental endpoint.

Detailed Experimental Protocols

Preparation of Stattic Stock Solution

Stattic is typically supplied as a lyophilized powder.

-

Reconstitution: To prepare a 40 mM stock solution, reconstitute 10 mg of Stattic powder in 1.18 ml of DMSO.[5]

-

Storage: Store the lyophilized powder at -20°C, desiccated, for up to 24 months. Once in solution, store at -20°C and use within 3 months to prevent loss of potency. It is recommended to aliquot the stock solution to avoid multiple freeze/thaw cycles.[5]

Protocol for Cell Viability Assay (CCK-8)

This protocol is adapted for determining the cytotoxic or anti-proliferative effects of Stattic.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Stattic stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cell suspension (100 µL/well) into a 96-well plate at a density of approximately 5000 cells/well.

-

Pre-incubate the plate for 24 hours in a humidified incubator (e.g., at 37°C, 5% CO2).[6]

-

-

Stattic Treatment:

-

Prepare serial dilutions of Stattic in complete cell culture medium from the stock solution. A typical concentration range to test is 0.625, 1.25, 2.5, 5, and 10 µM.

-

Include a vehicle control (DMSO) at the highest concentration used for the Stattic dilutions.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Stattic or vehicle control.

-

-

Incubation:

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Assay:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the cell viability as a percentage of the vehicle-treated control.

-

Plot the cell viability against the Stattic concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol for Western Blotting of Phospho-STAT3

This protocol is designed to assess the inhibitory effect of Stattic on STAT3 phosphorylation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Stattic stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in appropriate culture dishes and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of Stattic or vehicle control for the specified duration (e.g., 2, 8, 16, or 24 hours).[8]

-

If applicable, stimulate the cells with an appropriate agonist (e.g., IL-6, IFN-α) to induce STAT3 phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Denature the samples by heating.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phosphoproteins, BSA is generally preferred over milk to reduce background.[9]

-

Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Stripping and Re-probing (for Total STAT3):

-

The same membrane can be stripped and re-probed with an antibody against total STAT3 to normalize the phospho-STAT3 signal. Alternatively, run a parallel gel for total STAT3.

-

Protocol for Nuclear and Cytoplasmic Fractionation

To investigate the effect of Stattic on the nuclear translocation of STAT3, cellular fractions can be isolated.

Materials:

-

Treated and untreated cells

-

Hypotonic buffer (for cytoplasmic extraction)

-

Nuclear extraction buffer

-

Dounce homogenizer or syringe with a fine-gauge needle

-

Microcentrifuge

Procedure:

-

Cell Harvesting:

-

Harvest the treated and untreated cells and wash them with ice-cold PBS.

-

Centrifuge to obtain a cell pellet.

-

-

Cytoplasmic Extraction:

-

Resuspend the cell pellet in a hypotonic buffer and incubate on ice.

-

Disrupt the cell membrane using a Dounce homogenizer or by passing the suspension through a fine-gauge needle.

-

Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

-

Nuclear Extraction:

-

Wash the nuclear pellet with the hypotonic buffer.

-

Resuspend the nuclear pellet in a nuclear extraction buffer and incubate on ice with intermittent vortexing.

-

Centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear extract.

-

-

Analysis:

-

Analyze the protein content of both the cytoplasmic and nuclear fractions by Western blotting for STAT3 to assess its subcellular localization.

-

Concluding Remarks

The optimal working concentration of Stattic is a critical parameter for obtaining reliable and reproducible in vitro results. It is imperative to empirically determine this concentration for each cell line and experimental setup. The protocols provided herein offer a robust framework for such determinations and for investigating the multifaceted effects of STAT3 inhibition. Researchers should always include appropriate controls and perform dose-response and time-course experiments to validate their findings.

References

- 1. Immunoprecipitation and glutathionylation of STAT3 [bio-protocol.org]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 10 Tips For Western Blot Detection Of Phosphorylation Events [cellandgene.com]

- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

Application Notes and Protocols for Stattic Treatment of Breast Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor implicated in various cellular processes, including proliferation, survival, and differentiation.[1] In numerous malignancies, including breast cancer, STAT3 is constitutively activated, promoting tumor growth and progression.[2][3][4] Stattic, a nonpeptidic small molecule, has been identified as an inhibitor of STAT3, targeting its SH2 domain to prevent dimerization and nuclear translocation.[2][3][5] These application notes provide detailed protocols for utilizing Stattic to treat breast cancer cells in vitro, summarizing key quantitative data and outlining the underlying signaling pathways. While Stattic is widely used as a specific STAT3 inhibitor, it is important to note that some studies suggest it can also exert STAT3-independent effects, such as reducing histone acetylation.[6]

Data Presentation

Table 1: IC50 Values of Stattic in Breast Cancer Cell Lines

| Cell Line | Breast Cancer Subtype | IC50 (µM) | Assay | Reference |

| MDA-MB-231 | Triple-Negative | 5.5 | MTT | [6] |

| SUM149 | Triple-Negative Inflammatory | Not explicitly stated, but sensitive | MTT | [6] |

| 4T1 | Murine Triple-Negative | 10.23 - 18.96 | Proliferation Assay | [7] |

| MCF7-HER2 | HER2-Overexpressing, ER-Positive | ~5 | Cell Survival Assay | [8][9] |

| MDA-MB-435S | STAT3-dependent | Not explicitly quantified, but sensitive | Apoptosis Assay | [5] |

Table 2: Effects of Stattic on Cellular Processes in Breast Cancer Cells